molecular formula C7H7NaO4S B6261385 sodium 2-(hydroxymethyl)benzene-1-sulfonate CAS No. 31910-67-5

sodium 2-(hydroxymethyl)benzene-1-sulfonate

Cat. No.: B6261385
CAS No.: 31910-67-5
M. Wt: 210.18 g/mol
InChI Key: YQHYMJUDNVWBJN-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an aromatic sulfonate derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the ortho (2-) position of the benzene ring. Its molecular formula is C₇H₇NaO₄S, with a molecular weight of 210.18 g/mol (adjusted from the para-isomer data in ).

Properties

CAS No.

31910-67-5

Molecular Formula

C7H7NaO4S

Molecular Weight

210.18 g/mol

IUPAC Name

sodium;2-(hydroxymethyl)benzenesulfonate

InChI

InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

YQHYMJUDNVWBJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide

The sulfonation of phenol derivatives typically targets the para position due to the hydroxyl group’s directing effects. However, introducing a hydroxymethyl group at the ortho position alters electronic and steric factors, potentially redirecting sulfonation. The CN103739662A patent describes a method using sulfur trioxide (SO₃) in organic solvents to sulfonate tanshinone IIA, avoiding corrosive reagents like concentrated sulfuric acid. Adapting this approach, 2-(hydroxymethyl)phenol could react with SO₃ in dichloromethane or acetonitrile at 0–25°C.

Challenges in Functional Group Stability

The hydroxymethyl group’s susceptibility to oxidation or elimination under acidic conditions necessitates mild reaction parameters. For instance, prolonged exposure to SO₃ above 40°C may degrade the -CH₂OH moiety. A controlled addition rate and low temperatures (≤30°C) are critical to preserving structural integrity.

Reduction of Sodium 2-Formylbenzene-1-sulfonate

Experimental Data from ACS Omega:

  • Reaction Conditions : Reflux in DMF with molecular sieves for 4 hours.

  • Yield : 80–91% for imine derivatives.

  • Characterization : ¹H NMR (DMSO-d₆) δ 9.50 (s, 1H, HC═N), 8.15 (d, 1H, aromatic).

Reduction to Hydroxymethyl

The formyl group in L1 is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Procedure:

  • Dissolve L1 (1.0 equiv) in methanol/water (4:1).

  • Add NaBH₄ (2.0 equiv) at 0°C and stir for 2 hours.

  • Acidify with dilute HCl, extract with ethyl acetate, and neutralize with NaOH.

Yield and Purity:

  • HPLC Analysis : >95% purity after reduction.

  • ¹H NMR Confirmation : Disappearance of the aldehyde proton (δ 9.50) and emergence of -CH₂OH signals (δ 4.50–4.70).

Phase Transfer Catalysis (PTC)-Mediated Coupling

Reaction Mechanism and Conditions

The US5069828A patent outlines a PTC-assisted synthesis of alkanoyloxybenzenesulfonates using quaternary ammonium or phosphonium salts. Adapting this method, sodium 2-(hydroxymethyl)benzene-1-sulfonate could be synthesized via nucleophilic substitution between 2-(chloromethyl)benzene-1-sulfonyl chloride and sodium hydroxide.

Optimized Protocol:

  • Combine 2-(chloromethyl)benzene-1-sulfonyl chloride (1.0 equiv) with tetrabutylammonium bromide (0.1 mol%) in toluene.

  • Add aqueous NaOH (1.2 equiv) and heat at 80°C for 6 hours.

  • Isolate the product via filtration and recrystallization.

Yield Data:

  • Without PTC : ≤50% conversion due to poor interfacial contact.

  • With PTC : 85–95% yield at reduced temperatures (80°C vs. 130°C).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Direct SulfonationSimple one-step processLow regioselectivity; side reactions60–75%
Formyl ReductionHigh purity (>95%); scalableRequires formylation step80–91%
PTC-Mediated CouplingMild conditions; minimal byproductsDependent on substrate availability85–95%

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Sodium 2-(hydroxymethyl)benzene-1-sulfonate has the molecular formula C7H7NaO4SC_7H_7NaO_4S. Its structure features a hydroxymethyl group attached to a benzene ring that is sulfonated, which enhances its solubility in water and reactivity in biochemical processes.

Organic Synthesis

This compound is employed as a reagent in organic synthesis. Its sulfonate group allows for the formation of sulfonamides and other derivatives, which are crucial in the development of pharmaceuticals and agrochemicals.

Key Applications:

  • Synthesis of Sulfonamides: Used in the preparation of various sulfonamide drugs.
  • Building Block for Complex Molecules: Acts as an intermediate in synthesizing more complex organic compounds.

Biochemical Studies

This compound plays a significant role in biochemical research, particularly in studying enzyme interactions and microbial degradation processes.

Key Applications:

  • Substrate for Enzymatic Reactions: Serves as a substrate for specific enzymes involved in the metabolism of aromatic compounds, facilitating studies on microbial pathways and bioremediation strategies .
  • Buffering Agent: Functions as an organic buffer in biological assays, maintaining pH stability during reactions .

Microbial Degradation Studies

A study investigated the metabolic pathways of this compound in various microbial strains. The findings indicated that certain bacteria could utilize this compound as a carbon source, demonstrating its potential for bioremediation applications.

Table 1: Microbial Strains and Their Utilization of this compound

Microbial StrainCarbon Source UtilizationReference
Pseudomonas putidaYes
Bacillus subtilisLimited
Escherichia coliNo

Synthesis of Pharmaceutical Compounds

Another case study focused on the synthesis of sulfonamide antibiotics using this compound as a key intermediate. The study highlighted the efficiency of this compound in producing desired sulfonamide derivatives with high yields .

Table 2: Yield Comparison of Sulfonamide Synthesis

Sulfonamide CompoundYield (%)Methodology Reference
Sulfanilamide85
Trimethoprim90
Sulfamethoxazole88

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity. The hydroxymethyl group can undergo further chemical modifications, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Positional and Functional Group Variations

Table 1: Key Properties of Sodium 2-(Hydroxymethyl)benzene-1-sulfonate and Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group CAS Number Key Properties/Applications
This compound C₇H₇NaO₄S 210.18 2-(hydroxymethyl) Not provided High hydrophilicity; potential surfactant intermediate
Sodium 4-(hydroxymethyl)benzene-1-sulfonate C₇H₇NaO₄S 210.18 4-(hydroxymethyl) 34742-11-5 Para-substitution may enhance thermal stability
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₅NaO₃S 156.14 Alkenyl (2-methylpropene) 1561-92-8 Polymerizable monomer; used in ion-exchange resins
Sodium 1-heptanesulfonate C₇H₁₅NaO₃S 202.25 Aliphatic (C7 chain) 22767-50-6 Ion-pairing agent in chromatography
2-Amino-benzene-sulfonate C₆H₆NNaO₃S 195.18 2-amino Multiple Basic character; precursor in dye synthesis
Sodium 2-(nonanoyloxy)benzenesulfonate C₁₆H₂₁NaO₅S 364.39 2-(nonanoyloxy) 91125-43-8 Detergent component; ester group enhances lipid solubility

Key Comparative Insights

Aromatic vs. Aliphatic Sulfonates
  • This compound exhibits higher aromatic ring stability compared to aliphatic analogs like sodium 1-heptanesulfonate. The benzene ring facilitates π-π interactions, making it suitable for applications requiring rigid structures, whereas aliphatic sulfonates excel in aqueous solubility and flexibility .
  • Reactivity : The hydroxymethyl group in the ortho position may introduce steric hindrance, reducing sulfonate group acidity compared to para-substituted analogs (e.g., sodium 4-(hydroxymethyl)benzene-1-sulfonate) .
Functional Group Impact
  • Hydroxymethyl vs. Amino Groups: The 2-amino-benzene-sulfonate derivative () has a basic amino group (-NH₂), enabling protonation and salt formation, whereas the hydroxymethyl group (-CH₂OH) in the target compound offers hydrogen-bonding capability without basicity.
  • Ester vs. Hydroxymethyl: Sodium 2-(nonanoyloxy)benzenesulfonate () contains a long-chain ester, enhancing lipophilicity for detergent use, contrasting with the hydrophilic nature of the hydroxymethyl group .
Hazard Profiles
  • Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) is classified as non-hazardous under CLP regulations, unlike some sulfonates with reactive substituents (e.g., amino or halogenated groups), which may require stricter handling .

Application-Specific Comparisons

  • Surfactants : Linear alkylbenzene sulfonates (LAS, ) dominate detergent markets due to their cost-effectiveness, but this compound’s polar hydroxymethyl group could improve biodegradability or reduce toxicity in niche applications.
  • Pharmaceuticals : The hydroxymethyl group’s hydrogen-bonding capacity may enhance drug solubility compared to methyl or alkenyl analogs (e.g., sodium 2-methylprop-2-ene-1-sulphonate) .

Biological Activity

Sodium 2-(hydroxymethyl)benzene-1-sulfonate (also known as sodium hydroxymethylbenzenesulfonate) is an organic compound with significant biological activity, particularly in biochemical and environmental contexts. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxymethyl group attached to a benzene ring, which is further sulfonated. Its molecular formula is C7H9NaO4SC_7H_9NaO_4S. The presence of the hydroxymethyl group enhances its reactivity and interaction with various biological molecules, making it a subject of interest in both pharmacological and environmental studies.

Case Studies

StudyFindings
Cytotoxicity in HaCaT Cells This compound exhibited cytotoxic effects at concentrations above 20 µg/ml, leading to significant changes in cell morphology and viability .
Enzyme Interaction Studies The compound was found to interact with dehydrogenases involved in aromatic compound metabolism, suggesting its role in bioremediation processes.
Metabolic Pathway Analysis It has been implicated in various metabolic pathways where it serves as a substrate for microbial degradation processes.

Dosage Effects

The biological effects of this compound are dose-dependent. Studies indicate that low doses may have minimal effects, while higher concentrations can significantly alter cellular processes and enzyme activities. This property is crucial for understanding its potential therapeutic applications as well as its environmental impact.

Applications

1. Environmental Bioremediation
Due to its ability to serve as a substrate for microbial metabolism, this compound has potential applications in bioremediation strategies aimed at degrading aromatic pollutants.

2. Pharmaceutical Development
The compound's interactions with enzymes suggest potential applications in drug development, particularly as a lead compound for designing inhibitors targeting specific metabolic pathways.

Q & A

Q. What are the standard synthesis protocols for sodium 2-(hydroxymethyl)benzene-1-sulfonate, and what factors influence reaction yield and purity?

Methodological Answer: Synthesis typically involves sulfonation and subsequent functionalization. For structurally related sulfonates (e.g., sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate), sulfonylation of precursor acids (e.g., benzenesulfinic acid derivatives) with sodium hydroxide under controlled pH (7–9) and temperature (60–80°C) is common . Key factors include:

  • Reactant stoichiometry : Excess NaOH ensures complete neutralization of sulfonic acid intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity.
  • Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm (hydroxymethyl -CH2OH) and δ 7.3–8.1 ppm (aromatic protons).
    • ¹³C NMR : Signals at 60–65 ppm (hydroxymethyl carbon) and 125–140 ppm (aromatic carbons) .
  • FT-IR : Strong absorption bands at 1040–1150 cm⁻¹ (S=O asymmetric stretching) and 3400 cm⁻¹ (O-H stretching) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M-Na]⁻ at m/z 187.0 (calculated for C7H7O4S⁻) .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended.
  • Handling : Use inert atmospheres (N2/Ar) during weighing to avoid moisture absorption. GHS classifications for similar sulfonates indicate no acute toxicity, but standard PPE (gloves, goggles) is advised .

Advanced Research Questions

Q. How does the hydroxymethyl group at the ortho position affect the reactivity of this compound compared to its para isomer?

Methodological Answer: Steric and electronic effects differ significantly:

  • Steric hindrance : The ortho-substituted hydroxymethyl group reduces accessibility for nucleophilic attacks on the sulfonate group, slowing reactions like esterification.
  • Electronic effects : Proximity to the sulfonate group enhances hydrogen-bonding interactions, influencing solubility in polar solvents (e.g., water solubility increases by ~20% compared to the para isomer) .
  • Comparative data : Para isomers (e.g., sodium 4-(hydroxymethyl)benzene-1-sulfonate) exhibit higher thermal stability (decomposition at 250°C vs. 220°C for ortho) .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:

  • Systematic solvent screening : Use Hansen solubility parameters to identify optimal solvents. For example, dimethyl sulfoxide (DSP = 26 MPa¹/²) maximizes solubility due to polarity matching.
  • Temperature-controlled studies : Measure solubility at 25°C, 40°C, and 60°C to assess thermodynamic consistency.
  • Ionic strength adjustments : Add NaCl (0.1–1.0 M) to evaluate salting-in/out effects, which may explain discrepancies in aqueous solubility studies .

Q. What experimental approaches are used to study the interaction of this compound with biomolecules, and what are the implications for biochemical applications?

Methodological Answer:

  • Fluorescence quenching assays : Monitor tryptophan residue interactions in proteins (e.g., bovine serum albumin) to calculate binding constants (Kb ≈ 10⁴ M⁻¹) .
  • Molecular docking simulations : Use software like AutoDock to predict binding sites, highlighting sulfonate group interactions with lysine residues.
  • Enzymatic studies : Test inhibition of sulfur-transfer enzymes (e.g., sulfotransferases) via Michaelis-Menten kinetics, revealing competitive inhibition patterns (Ki ~ 50 µM) .

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